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Compound of Interest

Compound Name: Levamisole Impurity B

CAS No.: 20406-02-4

Cat. No.: B602035 Get Quote

Introduction
Levamisole, an imidazothiazole derivative, is a widely used pharmaceutical agent with

anthelmintic and immunomodulatory properties. As with any active pharmaceutical ingredient

(API), the control of impurities is a critical aspect of ensuring its safety and efficacy.

Levamisole Impurity B, chemically known as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine[1], is a

specified impurity in the European Pharmacopoeia and is monitored to ensure the quality of

Levamisole drug substance and drug products. This application note provides a comprehensive

guide to the sample preparation and impurity profiling of Levamisole Impurity B, designed for

researchers, scientists, and drug development professionals. The methodologies described

herein are grounded in established analytical principles and regulatory expectations, providing

a framework for robust and reliable impurity analysis.

The International Council for Harmonisation (ICH) guidelines provide a framework for the

reporting, identification, and qualification of impurities in new drug substances and products.

According to these guidelines, impurities present at levels above 0.1% typically require

identification, and higher levels may necessitate toxicological qualification. Therefore, accurate

and precise analytical methods are essential for the control of impurities like Levamisole
Impurity B.
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Physicochemical Properties of Levamisole and
Impurity B
A thorough understanding of the physicochemical properties of both the API and its impurities

is fundamental to developing an effective sample preparation strategy.

Property Levamisole
Levamisole
Impurity B

Reference(s)

IUPAC Name

(6S)-6-Phenyl-2,3,5,6-

tetrahydroimidazo[2,1-

b]thiazole

3-[(E)-2-

phenylethenyl]thiazoli

din-2-imine

[1][2]

CAS Number 14769-73-4 37430-07-2 [2][3]

Molecular Formula C₁₁H₁₂N₂S C₁₁H₁₂N₂S [2][3]

Molecular Weight 204.29 g/mol 204.29 g/mol [3]

pKa
6.75 - 6.98 (weak

base)

Not readily available,

but expected to be

basic due to the imine

group.

[4]

logP 2.36

Not readily available,

but likely to be similar

to or slightly higher

than Levamisole due

to the styryl group.

[4]

Solubility

Freely soluble in water

(as HCl salt), soluble

in methanol and

ethanol.

Solubility data not

readily available.

Expected to have

some solubility in

organic solvents.

[5][6]

The basic nature of both Levamisole and its impurity suggests that their solubility and

extractability will be pH-dependent. This property is a key consideration in the development of

liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.
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Regulatory Context and Impurity Thresholds
Regulatory bodies such as the United States Pharmacopeia (USP) and the European

Pharmacopoeia (Ph. Eur.) have established limits for impurities in Levamisole Hydrochloride.

The USP monograph specifies that for chromatographic purity, any individual impurity should

not exceed 0.5%, and the total of all impurities should not exceed 1.0%. Similarly, the

European Pharmacopoeia has specific limits for identified impurities, including Impurity B[7].

According to ICH Q3A/B guidelines, the thresholds for reporting, identification, and qualification

of impurities are based on the maximum daily dose of the drug. For a drug with a maximum

daily dose of less than 2 grams, the identification threshold is typically 0.10% or 1.0 mg per day

total intake, whichever is lower[8].

Sample Preparation: A Critical Step for Accurate
Impurity Profiling
The goal of sample preparation is to extract the analytes of interest from the sample matrix,

concentrate them if necessary, and remove interfering substances prior to analysis. The choice

of technique depends on the nature of the sample matrix (drug substance vs. drug product),

the concentration of the impurity, and the analytical technique to be employed.

Experimental Workflow for Sample Preparation
The following diagram illustrates a general workflow for the sample preparation of Levamisole

drug products for the analysis of Impurity B.

Sample Preparation

Weigh Tablet Powder Dissolve in Diluent
Initial Solubilization

Extraction (LLE or SPE)
Separation from Excipients

Evaporate & Reconstitute
Concentration

LC-UV/MS Analysis
Final Sample

Click to download full resolution via product page

Caption: General workflow for sample preparation.
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Protocol 1: Liquid-Liquid Extraction (LLE) for
Levamisole Impurity B from a Tablet Formulation
This protocol is designed for the extraction of Levamisole Impurity B from a solid oral dosage

form. The principle of LLE relies on the differential solubility of the analyte between two

immiscible liquid phases.

Rationale: Given the basic nature of Levamisole and its impurity, adjusting the pH of the

aqueous sample solution to alkaline conditions will convert them to their free base forms, which

are more soluble in organic solvents. This allows for their selective extraction away from polar

excipients.

Materials:

Levamisole tablets

Methanol (HPLC grade)

Water (HPLC grade)

0.1 M Sodium Hydroxide

Dichloromethane (HPLC grade)

Anhydrous Sodium Sulfate

Volumetric flasks, pipettes, and other standard laboratory glassware

Centrifuge

Rotary evaporator or nitrogen evaporator

Step-by-Step Protocol:

Sample Weighing and Dissolution:

Accurately weigh a quantity of powdered tablets equivalent to 100 mg of Levamisole into a

50 mL volumetric flask.
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Add approximately 30 mL of a methanol/water (1:1, v/v) mixture and sonicate for 15

minutes to dissolve the drug substance and the impurity.

Allow the solution to cool to room temperature and dilute to the mark with the

methanol/water mixture.

Filter a portion of this solution through a 0.45 µm syringe filter.

pH Adjustment and Extraction:

Transfer 5.0 mL of the filtered solution to a 50 mL separatory funnel.

Add 10 mL of 0.1 M Sodium Hydroxide to the separatory funnel to adjust the pH to

approximately 10-11.

Add 20 mL of dichloromethane to the separatory funnel.

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

Allow the layers to separate. The organic layer (bottom) will contain the Levamisole and

Impurity B free bases.

Collection and Drying of the Organic Phase:

Drain the lower organic layer into a clean, dry flask.

Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane.

Combine the organic extracts.

Dry the combined organic extract by passing it through a small column containing

anhydrous sodium sulfate.

Evaporation and Reconstitution:

Evaporate the dried organic extract to dryness at a temperature not exceeding 40°C using

a rotary evaporator or a gentle stream of nitrogen.

Reconstitute the residue in 1.0 mL of the mobile phase to be used for the HPLC analysis.
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Vortex the solution to ensure complete dissolution of the residue.

Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Levamisole
Impurity B from a Tablet Formulation
SPE offers a more controlled and often cleaner extraction compared to LLE, with the potential

for higher recovery and reduced solvent consumption.

Rationale: A mixed-mode cation exchange SPE cartridge can be used to retain the basic

analytes (Levamisole and Impurity B) under acidic conditions. Interfering non-basic excipients

can be washed away. The analytes are then eluted with a basic organic solvent.

Materials:

Levamisole tablets

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid

Ammonium hydroxide

Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

SPE vacuum manifold

Centrifuge

Nitrogen evaporator

Step-by-Step Protocol:

Sample Preparation:
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Prepare the initial sample solution as described in steps 1.1 to 1.4 of the LLE protocol.

SPE Cartridge Conditioning:

Condition the mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol

followed by 3 mL of water, and finally 3 mL of water adjusted to pH 3 with formic acid. Do

not allow the cartridge to go dry.

Sample Loading:

Load 1.0 mL of the filtered sample solution onto the conditioned SPE cartridge.

Washing:

Wash the cartridge with 3 mL of water adjusted to pH 3 with formic acid to remove polar,

non-retained excipients.

Wash the cartridge with 3 mL of methanol to remove non-polar, non-retained excipients.

Dry the cartridge under vacuum for 5 minutes.

Elution:

Elute the retained Levamisole and Impurity B with 2 mL of a freshly prepared solution of

5% ammonium hydroxide in methanol into a clean collection tube.

Evaporation and Reconstitution:

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not

exceeding 40°C.

Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

Vortex the solution and transfer it to an autosampler vial.

Analytical Method for Impurity Profiling
A validated stability-indicating HPLC method is essential for the accurate quantification of

Levamisole Impurity B.
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Proposed HPLC-UV Method Parameters:

Parameter Recommended Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.02 M Phosphate buffer, pH 3.0

Mobile Phase B Acetonitrile

Gradient Time (min)

0

10

12

12.1

15

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 220 nm

Injection Volume 10 µL

Rationale for Method Parameters:

A C18 column provides good retention and separation for moderately polar compounds like

Levamisole and its impurities.

A phosphate buffer at pH 3.0 ensures that the basic analytes are protonated, leading to good

peak shapes.

A gradient elution is often necessary for impurity profiling to ensure the separation of the

main peak from closely eluting impurities and to elute any late-eluting compounds.

Detection at 220 nm is a common wavelength for the analysis of Levamisole and related

substances[9].
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Forced Degradation Studies and Stability of
Levamisole Impurity B
Forced degradation studies are crucial to develop a stability-indicating analytical method and to

understand the degradation pathways of the API and its impurities[10][11]. While specific

stability data for Levamisole Impurity B is not extensively available in the literature, a general

approach based on ICH guidelines can be followed.

Forced Degradation Workflow:

Forced Degradation Studies

Levamisole API & Impurity B Standard

Acid Hydrolysis
(e.g., 0.1M HCl, 60°C)

Base Hydrolysis
(e.g., 0.1M NaOH, 60°C)

Oxidative Degradation
(e.g., 3% H2O2, RT)

Thermal Degradation
(e.g., 80°C, dry heat)

Photolytic Degradation
(ICH Q1B light exposure)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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